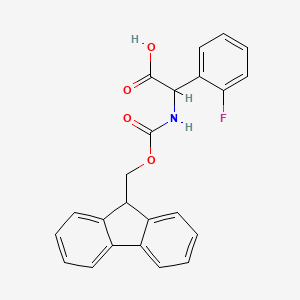
Fmoc-2-fluoro-DL-phenylglycine
Vue d'ensemble
Description
Fmoc-2-fluoro-DL-phenylglycine is a compound with the molecular formula C23H18FNO4 . It is also known by other names such as 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-fluorophenyl)acetic acid . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI string for Fmoc-2-fluoro-DL-phenylglycine is InChI=1S/C23H18FNO4/c24-20-12-6-5-11-18 (20)21 (22 (26)27)25-23 (28)29-13-19-16-9-3-1-7-14 (16)15-8-2-4-10-17 (15)19/h1-12,19,21H,13H2, (H,25,28) (H,26,27) . The Canonical SMILES is C1=CC=C2C (=C1)C (C3=CC=CC=C32)COC (=O)NC (C4=CC=CC=C4F)C (=O)O .
Physical And Chemical Properties Analysis
Fmoc-2-fluoro-DL-phenylglycine has a molecular weight of 391.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 6 . The Exact Mass is 391.12198622 g/mol .
Mécanisme D'action
Target of Action
Fmoc-2-fluoro-DL-phenylglycine is primarily used as a protecting group for amines in the field of organic synthesis . The primary target of this compound is the amine group of other molecules, which it protects during the synthesis process .
Mode of Action
The mode of action of Fmoc-2-fluoro-DL-phenylglycine involves its interaction with the amine group of the molecule it is protecting . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a carbamate group that protects the amine during synthesis .
Biochemical Pathways
Fmoc-2-fluoro-DL-phenylglycine is involved in the biochemical pathway known as solid-phase peptide synthesis (SPPS) . In this pathway, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Pharmacokinetics
Its role in spps suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be largely dependent on the specific conditions of the synthesis process .
Result of Action
The result of the action of Fmoc-2-fluoro-DL-phenylglycine is the protection of the amine group during synthesis, allowing for the successful completion of SPPS . This protection is temporary and can be reversed using a piperidine solution .
Action Environment
The action of Fmoc-2-fluoro-DL-phenylglycine is influenced by various environmental factors. For instance, the efficiency of the Fmoc protection and deprotection processes can be affected by the pH of the solution, the temperature, and the presence of other reagents . Furthermore, the stability of Fmoc-2-fluoro-DL-phenylglycine can be influenced by factors such as light, heat, and moisture .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDAWMNMWMAJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2-fluoro-DL-phenylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



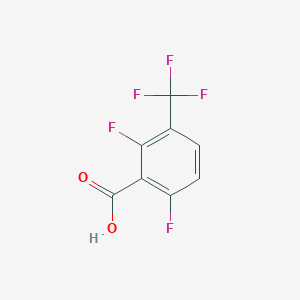
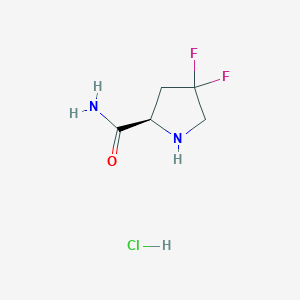
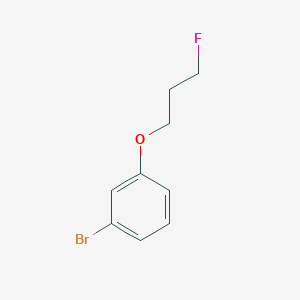

![Spiro[adamantane-2,4'-piperidine] hydrochloride](/img/structure/B1390251.png)

![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B1390256.png)
![[(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390257.png)

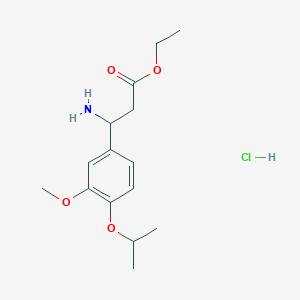

![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390264.png)
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1390265.png)
